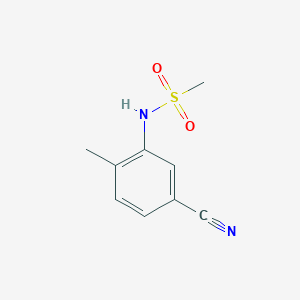

N-(5-cyano-2-methylphenyl)methanesulfonamide

Description

N-(5-Cyano-2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a phenyl ring substituted with a cyano (-CN) group at position 5 and a methyl (-CH₃) group at position 2. Sulfonamides are widely studied for their pharmaceutical relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . Computational studies, such as density functional theory (DFT), have been used to predict molecular conformation, vibrational transitions, and NMR chemical shifts for related compounds .

Properties

IUPAC Name |

N-(5-cyano-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-7-3-4-8(6-10)5-9(7)11-14(2,12)13/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLSVKIVUYBMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-cyano-2-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

N-(5-cyano-2-methylphenyl)methanesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-cyano-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the methanesulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares N-(5-cyano-2-methylphenyl)methanesulfonamide with structurally related sulfonamides, highlighting substituent effects:

Computational and Spectroscopic Insights

- DFT Studies: For N-(2/3-methylphenyl)methanesulfonamide analogs, DFT calculations reveal planar conformations and distinct vibrational modes influenced by substituent position . The cyano group in the target compound may further polarize the aromatic ring, altering spectroscopic profiles.

- Crystallography : Single-crystal X-ray data for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (mean C–C bond length: 0.003 Å; R factor: 0.035) suggests high structural precision achievable in sulfonamide derivatives .

Biological Activity

N-(5-cyano-2-methylphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a cyano group attached to a 2-methylphenyl moiety, linked to a methanesulfonamide functional group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

- Hydrogen Bonding : The cyano group can engage in hydrogen bonding, enhancing its binding affinity to target proteins.

- Sulfonamide Group : This group can act as both a hydrogen bond donor and acceptor, influencing the compound's interactions with enzymes and receptors.

These interactions can lead to modulation of biological pathways, which is crucial for its therapeutic effects.

Anticancer Activity

Recent research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce differentiation in acute myeloid leukemia (AML) cell lines. For instance, compounds structurally similar to this compound have demonstrated the ability to upregulate CD11b expression, a marker of differentiation in myeloid cells .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Methanesulfonamide derivatives have been linked to inhibition of pro-inflammatory cytokines, suggesting that this compound may possess similar properties.

Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methylphenyl)methanesulfonamide | Lacks cyano group | Limited reactivity |

| N-(4-cyano-2-methylphenyl)methanesulfonamide | Cyano group in different position | Different biological profile |

The presence and positioning of the cyano group significantly influence the chemical reactivity and biological activity of these compounds.

Case Studies

- AML Differentiation Study : A study involving various compounds including those related to this compound showed that they could promote differentiation in AML cell lines. The differentiation was confirmed through morphological changes and upregulation of differentiation markers like CD11b .

- HMG-CoA Reductase Inhibition : While not directly tested on this compound, related methanesulfonamide compounds have shown potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This suggests potential cardiovascular benefits if similar activities are observed with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.